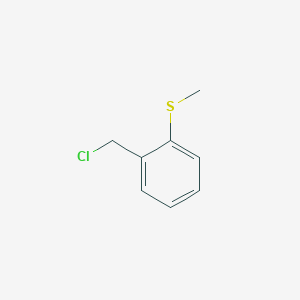
1-(Chloromethyl)-2-(methylsulfanyl)benzene
Overview
Description
1-(Chloromethyl)-2-(methylsulfanyl)benzene is a useful research compound. Its molecular formula is C8H9ClS and its molecular weight is 172.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalyst in Synthesis 1,3,5-Tris(hydrogensulfato) benzene, derived from compounds including 1-(Chloromethyl)-2-(methylsulfanyl)benzene, has been utilized as an efficient catalyst for the synthesis of various chemical derivatives. This methodology offers advantages like excellent yields, a simple procedure, and eco-friendly reaction conditions (Karimi-Jaberi et al., 2012).
Synthesis of Indoles The compound plays a role in the efficient one-pot synthesis of 2-sulfanyl-3-sulfinyl(or sulfonyl)-1H-indoles. It acts as a precursor in a reaction involving isothiocyanates and sodium hydride, highlighting its versatility in chemical syntheses (Kobayashi et al., 2013).
Polymer Synthesis Modeling In polymer science, this compound has been subjected to kinetic Monte Carlo modeling studies. This research focuses on its role in precursor polymer formation, providing insights into the yield, molar mass, and defect content of polymers (Steenberge et al., 2011).
In Organometallic Synthesis The compound has been employed in the synthesis of various organometallic complexes, such as sulfur chloro-bridged palladacycles. These studies contribute to our understanding of the catalytic properties and stability of such complexes (Dupont et al., 2001).
Mechanism in Polymerization Reactions It has been used to study the polymerization reaction mechanisms of specific compounds, offering insights into the steps involved and proposing mechanisms based on experimental data (Pyun et al., 2008).
In Solar Cell Technology The compound is instrumental in the synthesis of novel polymers with improved charge transport properties, critical for the development of efficient bulk heterojunction solar cells (Mozer et al., 2004).
Synthesis of Ketones It facilitates the synthesis of β-Alkylated γ-Functionalized Ketones, showcasing its utility in organic chemistry for producing complex molecules (Macchia et al., 2022).
Chiral Complex Synthesis Its derivatives are used in the synthesis of axially chiral rac-1-(2-methyl-1H-inden-3-yl)-2-(methylsulfanyl)naphthalene, an important compound in the field of chiral chemistry and catalysis (Baker et al., 2012).
Crystal Structure Analysis The compound is involved in the study of crystal structures, providing insight into molecular interactions and stability in crystallography (Choi et al., 2008).
Improved Mechanistic Insights in Polymer Synthesis It's used in research combining microflow technology and computer simulations to gain improved insights into polymer synthesis mechanisms, particularly in the context of radical sulfinyl precursor polymerization (Zaquen et al., 2015).
Mechanism of Action
The mechanism of action for the reactions involving “1-(Chloromethyl)-2-(methylsulfanyl)benzene” could be similar to those of benzene. In the Friedel-Crafts alkylation, the electrophile is CH3+. It is formed by reaction between the chloromethane and the aluminium chloride catalyst . The hydrogen is removed by the AlCl4- ion which was formed at the same time as the CH3+ electrophile .
Safety and Hazards
Properties
IUPAC Name |
1-(chloromethyl)-2-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClS/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKXLOFPUFLDDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26190-68-1 | |
| Record name | 1-(chloromethyl)-2-(methylsulfanyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
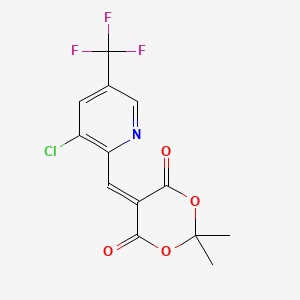
![1-[(4-chlorophenyl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-oxopyridine-3-carbohydrazide](/img/structure/B3034888.png)
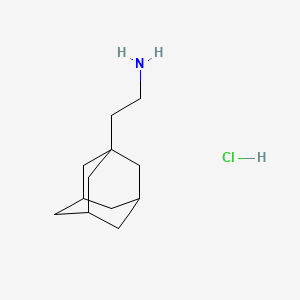
![5,5-Dimethyl-3-[(4-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B3034890.png)



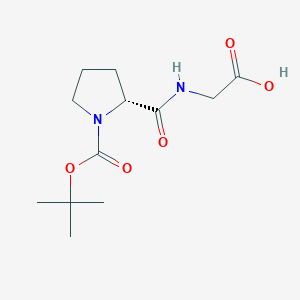
![2-[4-(4-Chlorophenyl)piperazino]-1-phenyl-1-ethanone](/img/structure/B3034896.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxypiperidin-4-imine](/img/structure/B3034898.png)
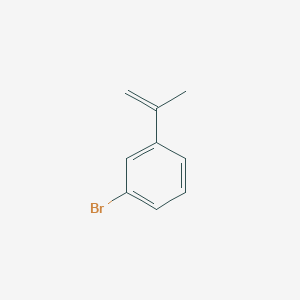
![1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-1-ethanone](/img/structure/B3034905.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B3034907.png)
![2,6-difluoro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide](/img/structure/B3034910.png)
